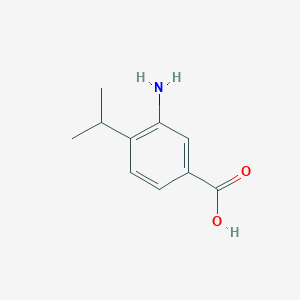

3-Amino-4-isopropylbenzoic acid

Description

Contextualizing Benzoic Acid Derivatives in Advanced Organic Synthesis

Benzoic acid and its derivatives are a cornerstone of organic chemistry, serving as crucial precursors and intermediates in the synthesis of a vast array of other organic substances. nih.gov The carboxylic acid group (-COOH) attached to the aromatic ring is a key functional group, imparting acidic properties and allowing for a variety of chemical transformations. sigmaaldrich.com These include esterification, amidation, and reduction to aldehydes or alcohols. nih.gov

In the realm of medicinal chemistry, the benzoic acid scaffold is found in numerous therapeutic agents. researchgate.net Researchers have successfully designed and synthesized substituted benzoic acid derivatives as potent inhibitors for various biological targets, including proteins involved in cancer progression. sigmaaldrich.comnih.gov The versatility of the benzene (B151609) ring allows for the introduction of various substituents, which can modulate the molecule's physicochemical properties, such as solubility and electronic distribution, thereby fine-tuning its biological activity. ontosight.ai This makes the benzoic acid framework a privileged structure in the development of new pharmaceuticals. researchgate.net

Significance of Aromatic Amino Acids as Synthetic Intermediates

Aromatic amino acids, characterized by the presence of an aromatic ring, are fundamental to biochemistry and are essential building blocks of proteins. nih.gov Beyond their biological role in protein synthesis, they are vital precursors to a multitude of secondary metabolites, including neurotransmitters, hormones, and alkaloids. nih.govmedchemexpress.com For instance, in plants, the shikimate pathway produces aromatic amino acids that are then used to synthesize a wide range of natural products. nih.gov

In synthetic chemistry, both natural and unnatural aromatic amino acids are highly valued as intermediates. google.com Their dual functionality, possessing both an amino group and a carboxylic acid group, allows them to be incorporated into complex molecules like peptides and other bioactive compounds. The aromatic portion of these molecules offers a site for further chemical modification, enabling the creation of diverse molecular libraries for drug discovery and materials science. The development of methods to synthesize novel, unnatural amino acids is an active area of research, aiming to expand the chemical space available for creating new functional molecules. google.com

Research Trajectories and Academic Relevance of 3-Amino-4-isopropylbenzoic Acid

While extensive research on this compound is not widely documented in publicly available literature, its structural features suggest several potential avenues for academic and industrial investigation. As a substituted aminobenzoic acid, it holds potential as a specialized building block in organic synthesis.

The academic relevance of similar molecules, such as 3-amino-4-hydroxybenzoic acid (3,4-AHBA), highlights the potential applications for this class of compounds. For example, 3,4-AHBA is recognized as a precursor for the synthesis of ultra-thermoresistant bioplastics like poly(2,5-benzoxazole). nih.govresearchgate.net Research into the microbial production of 3,4-AHBA using engineered strains of Corynebacterium glutamicum demonstrates the industrial interest in developing sustainable routes to these types of monomers. nih.gov

Furthermore, derivatives of aminobenzoic acids are actively investigated for their biological activities. The strategic modification of aminobenzoic acid structures has led to the discovery of compounds with antimicrobial and cytotoxic properties. mdpi.com The presence of the isopropyl group on the aromatic ring of this compound could influence its lipophilicity and steric profile, potentially modulating its interaction with biological targets in ways that differ from other substituted aminobenzoic acids. These characteristics make it a candidate for inclusion in screening libraries for the discovery of new bioactive agents. Its structural similarity to intermediates used in the synthesis of dyes and pigments also suggests potential applications in materials science. google.comgoogle.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 208539-74-4 |

Note: Data sourced from publicly available chemical databases. Experimental properties may vary.

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

3-amino-4-propan-2-ylbenzoic acid |

InChI |

InChI=1S/C10H13NO2/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6H,11H2,1-2H3,(H,12,13) |

InChI Key |

LXMRKRTZVOWIDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Amino 4 Isopropylbenzoic Acid

Regioselective Synthesis Strategies for Substituted Benzoic Acids

The precise placement of functional groups on the benzene (B151609) ring is a cornerstone of modern organic synthesis. For a trisubstituted benzene derivative like 3-Amino-4-isopropylbenzoic acid, achieving the desired 1,2,4-substitution pattern requires carefully controlled regioselective strategies.

Direct Functionalization of Aromatic Precursors

Direct functionalization aims to introduce the required amino and isopropyl groups onto a benzoic acid backbone in a highly controlled manner. One powerful strategy is directed ortho-metalation (DoM). In this approach, a directing group on the aromatic ring guides a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position, which is then quenched with an electrophile.

For instance, starting with 4-isopropylbenzoic acid, the carboxylic acid group can direct lithiation to the C-3 position. The resulting organolithium intermediate can then be treated with an aminating agent, such as an N-chloroamine or an electrophilic azide (B81097) source followed by reduction, to install the amino group at the desired position. The choice of directing group and reaction conditions is critical to overcoming competing side reactions and achieving high regioselectivity.

Multi-Step Synthetic Routes from Readily Available Starting Materials

Multi-step synthesis from simple, commercially available precursors is a more common and often more practical approach. A logical pathway begins with a molecule that already contains one or two of the desired substituents in the correct relative positions.

A highly plausible route starts with 4-isopropylbenzoic acid. The synthesis proceeds through two key steps:

Nitration: The starting material is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). The existing carboxyl and isopropyl groups are both ortho-, para- directing. Since the para position relative to the isopropyl group is occupied by the carboxyl group, and the para position to the carboxyl group is occupied by the isopropyl group, nitration is strongly directed to the C-3 position, which is ortho to both groups. This yields 4-isopropyl-3-nitrobenzoic acid.

Reduction: The resulting nitro-substituted intermediate is then subjected to a reduction reaction to convert the nitro group (-NO₂) into an amino group (-NH₂). This is commonly achieved through catalytic hydrogenation.

This general strategy is mirrored in the synthesis of structurally similar compounds. For example, the synthesis of 3-amino-4-hydroxybenzoic acid often starts with 4-hydroxy-3-nitrobenzoic acid, which is then reduced. chemicalbook.com Similarly, 3-amino-4-(propylamino)benzoic acid can be prepared by the hydrogenation of 3-nitro-4-(propylamino)-benzoic acid using a Raney-nickel catalyst. prepchem.com

A summary of a representative multi-step synthesis is provided below:

Table 1: Representative Multi-Step Synthesis via Nitration and Reduction

| Step | Reactant | Reagents | Product | Typical Conditions |

| 1 | 4-Isopropylbenzoic Acid | HNO₃, H₂SO₄ | 4-Isopropyl-3-nitrobenzoic acid | Controlled temperature |

| 2 | 4-Isopropyl-3-nitrobenzoic acid | H₂, Catalyst (e.g., Pd/C) | This compound | Room temperature, normal pressure |

Catalytic Approaches in the Formation of this compound

Catalysis is central to the efficient and selective synthesis of this compound, offering pathways that are often more efficient and environmentally benign than stoichiometric methods.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysts, particularly those based on palladium (Pd), are instrumental in the key reduction step of the multi-step synthesis described above. The catalytic hydrogenation of a nitro intermediate is a widely used and highly efficient method for amine synthesis.

In a typical procedure, 4-isopropyl-3-nitrobenzoic acid is dissolved in a suitable solvent like ethanol (B145695) and stirred under a hydrogen atmosphere in the presence of a palladium-on-carbon (Pd/C) catalyst. chemicalbook.com The catalyst facilitates the reduction of the nitro group to an amine with high yield and selectivity. This method is advantageous because the catalyst can be recovered and reused, and the primary byproduct is water.

Table 2: Catalytic Hydrogenation for Amine Synthesis

| Substrate | Catalyst | Reducing Agent | Solvent | Conditions | Product | Yield | Reference |

| 4-Propoxy-3-nitrobenzoic acid | 10% Pd/C | H₂ (balloon) | Ethanol | Room Temp, 1 hr | 3-Amino-4-propoxybenzoic acid | 97% | chemicalbook.com |

| 3-Nitro-4-(propylamino)-benzoic acid | Raney-nickel | H₂ | Methanol | Room Temp, Normal Pressure | 3-Amino-4-(propylamino)benzoic acid | - | prepchem.com |

| 3-Nitro-4-hydroxybenzoic acid | Pd/C | H₂ | Water, Inorganic Base | 95-100 °C, 0.50-1.50 MPa | 3-Amino-4-hydroxybenzoic acid | High | google.com |

Note: The table shows data for analogous compounds, illustrating the general applicability of the method.

Organocatalytic and Biocatalytic Pathways

Emerging fields of catalysis offer novel routes that avoid heavy metals and can provide exceptional selectivity under mild conditions.

Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. While specific organocatalytic methods for the direct synthesis of this compound are not yet widely reported, the principles of organocatalysis are applicable. For example, organocatalysts are known to control the regioselectivity of Friedel-Crafts reactions on substituted aromatic rings, which could potentially be adapted for the synthesis of precursors. acs.org

Biocatalysis , which uses enzymes or whole microbial cells, represents a powerful green alternative. The synthesis of the related compound 3-amino-4-hydroxybenzoic acid (3,4-AHBA) has been demonstrated in engineered Corynebacterium glutamicum. nih.gov In this biocatalytic system, the aromatic ring of 3,4-AHBA is formed from primary metabolites (dihydroxyacetone phosphate (B84403) and L-aspartate-4-semialdehyde) through an aldol (B89426) condensation and subsequent cyclization, a pathway entirely different from traditional chemical synthesis. nih.gov This approach, if adapted for the isopropyl analogue, would involve engineering the microorganism to accept or produce an isopropyl-substituted precursor, offering a renewable and sustainable manufacturing route.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound is crucial for developing sustainable industrial processes. Key areas of focus include the use of safer solvents, catalytic reagents, and waste reduction.

The catalytic hydrogenation step is inherently greener than older reduction methods that used stoichiometric metal reagents (like tin or iron in acidic media), which generate large amounts of metallic waste. chemicalbook.com The use of a recyclable catalyst like Pd/C and hydrogen gas, which produces only water as a byproduct, significantly improves the environmental profile of the synthesis. chemicalbook.com

Furthermore, the choice of solvent is critical. A notable green approach in the synthesis of related aminobenzoic acids involves using subcritical water as the reaction medium. mdpi.com Water is a non-toxic, non-flammable, and inexpensive solvent. A "one-pot" process for producing 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) has been developed using a carbonaceous bio-based material as a catalyst in subcritical water, completely avoiding organic solvents and added metal catalysts. mdpi.com Adopting such aqueous-phase or solvent-free conditions for the synthesis of this compound would represent a significant advancement in green chemical manufacturing.

Key green chemistry improvements include:

Use of Catalysts: Employing recyclable catalysts like Pd/C instead of stoichiometric reagents. google.com

Safer Solvents: Replacing hazardous organic solvents with water or conducting reactions under solvent-free conditions. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product, such as the biocatalytic pathway. nih.gov

Waste Reduction: Minimizing byproducts, as seen in catalytic hydrogenation where water is the main byproduct.

Development of Environmentally Benign Reaction Conditions

Traditional multi-step syntheses of substituted aminobenzoic acids often involve harsh reaction conditions and the use of toxic chemicals. mdpi.com Modern approaches aim to replace these with greener alternatives. For instance, the use of supercritical water as a reaction medium represents a significant advancement in creating environmentally benign processes. In a study on the synthesis of 3-aminobenzoic acid, subcritical water was successfully used as a solvent, which is non-toxic and readily available. mdpi.com This approach, which combines the reduction of a nitro group and the oxidation of a formyl group in a one-pot synthesis, highlights the potential for using water to replace volatile organic compounds. mdpi.com

The use of sustainable and reusable catalysts is another cornerstone of green chemistry. Carbonaceous bio-based materials, such as activated carbon derived from natural sources, have shown promise as catalysts in the synthesis of aminobenzoic acids. mdpi.com In the synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde, a commercial charcoal, NORIT GAC 12-40, was used as a catalyst in subcritical water, leading to a good yield of the final product. mdpi.com The use of such bio-based catalysts avoids the environmental burden associated with heavy metal catalysts.

Furthermore, the development of catalytic systems that operate under milder conditions is a key research focus. For direct amide formation, N,N-di-isopropylbenzylamineboronic acid catalysts have been developed, which can function under ambient conditions. rsc.org While not directly applied to the synthesis of this compound, these examples of green catalytic systems for related compounds suggest potential pathways for developing more sustainable synthetic routes for the target molecule. The principles of using green solvents like water and bio-based catalysts are transferable and could be adapted for the synthesis of this compound, likely from a suitably substituted nitrobenzene (B124822) precursor.

Table 1: Comparison of Reaction Conditions for Aminobenzoic Acid Synthesis

| Parameter | Traditional Synthesis | Green Synthesis Example (3-Aminobenzoic Acid) |

| Solvent | Volatile Organic Compounds (VOCs) | Subcritical Water |

| Catalyst | Heavy Metals, Stoichiometric Reagents | Carbonaceous Bio-based Material (NORIT GAC 12-40) |

| Byproducts | Toxic Waste | Minimal, less toxic byproducts |

Exploration of Bio-Derived Precursors and Biotransformations

The exploration of bio-derived precursors and biotransformations offers a promising avenue for the sustainable production of this compound. The biosynthesis of aminobenzoic acids and their derivatives in microorganisms from renewable feedstocks like glucose is a well-established field of research. mdpi.com These biosynthetic routes typically proceed via the shikimate pathway, a central metabolic pathway in bacteria, fungi, and plants for the production of aromatic amino acids. frontiersin.org

The biosynthesis of aminobenzoic acids, such as ortho-, meta-, and para-aminobenzoic acid, starts from chorismate, a key intermediate in the shikimate pathway. mdpi.com Through the action of various enzymes, chorismate can be converted to the different isomers of aminobenzoic acid. mdpi.com This metabolic framework provides a basis for the potential bio-production of this compound. By engineering microorganisms with the appropriate enzymatic machinery, it is conceivable to channel metabolic flux towards the synthesis of this specific substituted benzoic acid.

A notable example of biotransformation for a related compound is the production of para-aminobenzoic acid (PABA) in genetically engineered microorganisms. google.com Researchers have successfully engineered Escherichia coli to produce PABA from fermentable carbon substrates, demonstrating the feasibility of using microbial cell factories for the synthesis of substituted aminobenzoic acids. google.com While there are no specific reports on the microbial production of this compound, the existing knowledge on the biosynthesis of other aminobenzoic acids provides a strong foundation for future research in this area. mdpi.com

The use of engineered enzymes for the synthesis of substituted amino acids is another area of active research. nih.govresearchgate.netnih.govresearchgate.net Directed evolution has been used to engineer enzymes like the β-subunit of tryptophan synthase (TrpB) to catalyze the synthesis of a variety of non-canonical amino acids. nih.govresearchgate.netnih.govresearchgate.net Such engineered biocatalysts could potentially be adapted to synthesize precursors or the final molecule of this compound.

Table 2: Key Enzymes in the Biosynthesis of Aminobenzoic Acids

| Enzyme | Function | Relevance to Biosynthesis |

| Aminodeoxychorismate synthase | Catalyzes the conversion of chorismate to 4-amino-4-deoxychorismate | Key enzyme in the biosynthesis of para-aminobenzoic acid (PABA) |

| Aminodeoxychorismate lyase | Converts 4-amino-4-deoxychorismate to PABA | Final step in the biosynthesis of PABA |

| Anthranilate synthase | Catalyzes the formation of anthranilate (ortho-aminobenzoic acid) from chorismate | Central to the biosynthesis of tryptophan and ortho-aminobenzoic acid |

Chemical Transformations and Derivatization of 3 Amino 4 Isopropylbenzoic Acid

Reactivity Profiles of Functional Groups

The chemical personality of 3-Amino-4-isopropylbenzoic acid is a composite of the individual reactivities of its carboxylic acid, amino group, and the aromatic core. These groups can react independently, enabling a stepwise approach to derivatization.

The carboxylic acid group (-COOH) is a primary site for transformations, most notably esterification and amidation.

Esterification: This reaction involves the conversion of the carboxylic acid to an ester. A common method is the Fischer esterification, where the acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride. rdd.edu.iq For example, reacting this compound with ethanol (B145695) under acidic conditions would yield ethyl 3-amino-4-isopropylbenzoate. The reaction is an equilibrium process, and yields can be maximized by removing the water formed during the reaction.

Amidation: The carboxylic acid can be converted into an amide by reaction with an amine. This transformation typically requires activating the carboxylic acid first, as direct reaction with an amine is generally slow. A standard procedure involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, peptide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) can facilitate the direct formation of an amide bond between the carboxylic acid and an amine. researchgate.net

The nucleophilic amino group (-NH₂) is another key site for derivatization, primarily through acylation and diazotization-coupling reactions.

Acylation: The amino group can be readily acylated by reacting it with acyl chlorides or acid anhydrides to form N-acyl derivatives. For instance, treatment with acetyl chloride in the presence of a base would yield N-acetyl-3-amino-4-isopropylbenzoic acid. It is also possible to perform acylation using a mixed anhydride (B1165640) method, which involves reacting an acylated amino acid with an appropriate acyl halide to form a peptide bond. google.com Under specific conditions, selective acylation of the amino group can be achieved even in the presence of the carboxylic acid functionality. researchgate.net

Coupling Reactions: The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). mdpi.com This diazonium salt is a versatile intermediate. It can undergo a variety of nucleophilic substitution reactions, known as Sandmeyer reactions, to introduce a wide range of substituents such as halides (-Cl, -Br), cyano (-CN), or hydroxyl (-OH) groups onto the aromatic ring in place of the amino group. prepchem.com

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution, with the position of substitution dictated by the directing effects of the existing groups.

Amino group (-NH₂): A strongly activating, ortho, para-directing group.

Isopropyl group (-CH(CH₃)₂): A moderately activating, ortho, para-directing group.

Carboxylic acid group (-COOH): A deactivating, meta-directing group.

The combined influence of these groups makes the aromatic ring highly activated towards electrophiles. The amino group is the most powerful activating group, strongly directing incoming electrophiles to the positions ortho and para to it (C-2 and C-5). The isopropyl group also directs to its ortho and para positions (C-3 and C-5). The carboxylic acid directs to C-5. Therefore, the C-5 position is electronically enriched by all three groups, making it the most probable site for electrophilic attack. The C-2 position is also activated but is sterically hindered by the adjacent isopropyl group. Reactions like nitration or halogenation are therefore expected to occur predominantly at the C-5 position. prepchem.comsmolecule.com

Synthesis of Diverse this compound Derivatives

The distinct reactivity of its functional groups makes this compound a valuable starting material for synthesizing a variety of derivatives with potential applications in different fields of chemical research.

Esters and amides of this compound can be prepared through standard synthetic protocols. These derivatives are often created to modify the parent compound's physicochemical properties, such as solubility or as intermediates for further synthesis. smolecule.com

Below is a table summarizing the synthesis of representative ester and amide derivatives.

| Derivative Type | Starting Material | Reactant | Reagents/Conditions | Product |

| Ester | This compound | Methanol | H₂SO₄ (catalyst), Reflux | Methyl 3-amino-4-isopropylbenzoate |

| Amide | This compound | Aniline | Thionyl chloride, then Aniline, Pyridine | 3-Amino-N-phenyl-4-isopropylbenzamide |

| Amide | This compound | Glycine methyl ester | DIC, DMAP, DMF | Methyl 2-((3-amino-4-isopropylbenzoyl)amino)acetate |

The structure of this compound serves as a foundation for the construction of more complex heterocyclic compounds. rdd.edu.iqresearchgate.net A common synthetic strategy involves initial conversion of the carboxylic acid to an ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding acid hydrazide. mdpi.com This hydrazide is a key intermediate that can undergo cyclization reactions with various electrophiles to yield a range of heterocyclic systems.

For instance, reaction of the acid hydrazide with diketones can lead to the formation of five-membered pyrazoles, while reaction with anhydrides can yield six-membered pyridazine (B1198779) derivatives. rdd.edu.iqmdpi.com These heterocyclic structures are of significant interest in medicinal chemistry and materials science.

The table below outlines pathways to form heterocyclic systems from this compound.

| Intermediate | Reactant for Cyclization | Reagents/Conditions | Heterocyclic System |

| 3-Amino-4-isopropylbenzoyl hydrazide | Acetyl acetone | Absolute Ethanol, Reflux | Pyrazole derivative |

| 3-Amino-4-isopropylbenzoyl hydrazide | Phthalic anhydride | Acetic acid, Reflux | Phthalazinedione derivative |

| 3-Amino-4-isopropylbenzoyl hydrazide | Carbon disulfide | KOH, Ethanol, Reflux | Oxadiazole-thione derivative |

Derivatization for Scaffold Construction and Linker Development

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carboxylic acid, makes it an attractive building block for creating molecular scaffolds and linkers. These components are crucial in fields such as medicinal chemistry, materials science, and supramolecular chemistry.

The amino group can readily undergo acylation reactions with various acylating agents to form amide bonds. webassign.netlibretexts.org This reaction is fundamental to peptide synthesis and can be used to attach this compound to amino acids, peptides, or other molecular fragments. youtube.com The general reaction involves the treatment of the amino group with an acid chloride, acid anhydride, or a carboxylic acid activated with a coupling agent. webassign.netumich.edu For instance, reaction with acetic anhydride would yield N-acetyl-3-amino-4-isopropylbenzoic acid. webassign.net This amide bond formation is a cornerstone for building complex molecular scaffolds.

The derivatization of aminobenzoic acids has been explored for the development of various bioactive compounds and functional materials. For example, derivatives of p-aminobenzoic acid (PABA) are used in the design of drugs with diverse therapeutic effects. mdpi.com Similarly, this compound can be envisioned as a scaffold for creating libraries of compounds for drug discovery, or as a linker in the synthesis of antibody-drug conjugates (ADCs) where the linker's properties are critical for the stability and efficacy of the conjugate. nih.gov

Table 1: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Reagents and Conditions | Potential Product |

| Amino Group | N-Acylation | Acid chloride/anhydride, base | N-Acyl-3-amino-4-isopropylbenzoic acid |

| Amino Group | Reductive Amination | Aldehyde/ketone, reducing agent (e.g., NaBH₃CN) | N-Alkyl-3-amino-4-isopropylbenzoic acid |

| Carboxylic Acid | Amide Coupling | Amine, coupling agent (e.g., EDCI, HOBt) | 3-Amino-4-isopropyl-N-substituted-benzamide |

| Carboxylic Acid | Esterification | Alcohol, acid catalyst (e.g., H₂SO₄) | Alkyl 3-amino-4-isopropylbenzoate |

| Aromatic Ring | Electrophilic Aromatic Substitution | e.g., Nitrating agent (HNO₃/H₂SO₄) | Nitro-3-amino-4-isopropylbenzoic acid derivative |

Note: This table represents potential reactions based on the general reactivity of aminobenzoic acids. Specific experimental conditions for this compound would require empirical optimization.

Mechanistic Investigations of Key Synthetic and Derivatization Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes, optimizing yields, and designing novel synthetic strategies.

Elucidation of Reaction Pathways and Transition States

The mechanisms of the primary reactions of this compound, such as N-acylation and amide bond formation at the carboxylic acid, are well-established for related compounds.

The N-acylation of the amino group typically proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride). This leads to the formation of a tetrahedral intermediate, which then collapses to expel the leaving group (e.g., chloride ion), resulting in the formation of the amide bond. The presence of the isopropyl group ortho to the amino group may exert a steric effect, potentially influencing the rate of this reaction compared to unhindered anilines.

The amide bond formation at the carboxylic acid group, when using a coupling agent like a carbodiimide (B86325), involves the initial activation of the carboxylic acid. The carbodiimide reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. umich.edu This intermediate is then susceptible to nucleophilic attack by an amine. The reaction proceeds through a tetrahedral intermediate which then rearranges to form the stable amide bond and a urea (B33335) byproduct. umich.edu Computational studies on similar systems have been used to model the transition states of these reactions, providing insights into the energetics and geometries of the key steps. nih.gov Such studies could, in principle, be applied to this compound to understand the influence of the isopropyl group on the reaction pathway.

Kinetic Studies and Reaction Optimization

Kinetic studies provide quantitative data on reaction rates and are essential for optimizing reaction conditions. For the derivatization of this compound, kinetic analysis would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration, catalyst).

For instance, in the context of amide bond formation, kinetic studies can help in determining the optimal coupling agent, solvent, and temperature to maximize the reaction rate and yield while minimizing side reactions. The rate of amide bond formation can be influenced by the pKa of the amine and the carboxylic acid, as well as steric factors. nih.gov The electron-donating nature of the amino and isopropyl groups on the benzene ring of this compound would likely increase the nucleophilicity of the amino group and affect the acidity of the carboxylic acid, thereby influencing reaction kinetics.

Table 2: Factors Influencing Reaction Kinetics of this compound Derivatization

| Factor | Influence on N-Acylation | Influence on Carboxylic Acid Amidation |

| Steric Hindrance | The ortho-isopropyl group may decrease the reaction rate. | Less direct influence, but bulky amines will react slower. |

| Electronic Effects | Amino and isopropyl groups are electron-donating, increasing the nucleophilicity of the amino group and potentially increasing the rate. | Electron-donating groups slightly decrease the acidity of the carboxylic acid, which can affect the rate of activation. |

| Solvent Polarity | Polar aprotic solvents can stabilize charged intermediates and transition states, potentially increasing the rate. | Can influence the solubility of reagents and the stability of intermediates. |

| Temperature | Increasing temperature generally increases the reaction rate (Arrhenius equation). | Increasing temperature generally increases the reaction rate. |

| Catalyst/Coupling Agent | A base is often used to neutralize the acid byproduct, driving the reaction to completion. | The choice of coupling agent and additives significantly impacts the reaction rate and efficiency. mdpi.com |

Note: The influences described are qualitative and based on general principles of organic chemistry. Quantitative effects would need to be determined experimentally.

This compound is a molecule with significant untapped potential in synthetic chemistry. Its trifunctional nature allows for a variety of chemical transformations, making it a valuable building block for the construction of complex molecular scaffolds and linkers. While specific research on this compound is not extensive, the well-understood chemistry of related aminobenzoic acids provides a strong foundation for predicting its reactivity and utility. Further mechanistic and kinetic studies on this compound are warranted to fully elucidate its chemical behavior and to enable its rational application in the synthesis of novel functional molecules.

Applications of 3 Amino 4 Isopropylbenzoic Acid As a Building Block in Complex Organic Synthesis

Role in the Construction of Advanced Molecular Architectures

The distinct functionalities of 3-amino-4-isopropylbenzoic acid allow for its incorporation into complex molecules, serving as a foundational scaffold upon which further chemical diversity can be built. Its utility spans from the synthesis of pharmacologically relevant compounds to the development of novel polymeric materials.

Precursor for Pharmacologically Active Scaffolds and Ligands

The inherent structural motifs within this compound make it an attractive starting material for the synthesis of molecules with potential biological activity. The amino and carboxylic acid groups provide convenient handles for derivatization, enabling the construction of a variety of heterocyclic systems and substituted aromatic compounds that are often found in pharmacologically active agents.

While direct examples of marketed drugs derived from this compound are not extensively documented in publicly available literature, the analogous compound, 4-amino-3-isopropylbenzoic acid, is noted for its use as a building block in the synthesis of more complex organic molecules with potential biological activities, including antimicrobial and cytotoxic properties. This suggests a strong potential for the 3-amino isomer in similar applications. The strategic placement of the amino and isopropyl groups can influence the binding of the resulting molecules to biological targets. For instance, the amino group can act as a hydrogen bond donor or acceptor, while the isopropyl group can engage in hydrophobic interactions within a protein's binding pocket.

Research in medicinal chemistry often involves the synthesis of a series of related compounds to explore structure-activity relationships (SAR). The use of this compound allows for systematic modifications. For example, the amino group can be acylated, alkylated, or incorporated into a heterocyclic ring, while the carboxylic acid can be converted to esters, amides, or other functional groups. This modular approach is fundamental to the discovery of new therapeutic agents.

Integration into Polymeric Materials and Functional Systems

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of various polymers and functional materials. Specifically, it has been identified as an organic monomer for the construction of Covalent Organic Frameworks (COFs). bldpharm.com COFs are a class of porous crystalline polymers with ordered structures and high surface areas, making them promising materials for applications in gas storage, catalysis, and sensing.

The synthesis of COFs from this compound would typically involve a condensation reaction between the amino group of one monomer and a suitable functional group on a co-monomer, or through self-condensation under appropriate conditions. The carboxylic acid group can also be utilized for polymerization or for post-synthetic modification of the resulting polymer to introduce specific functionalities. The presence of the isopropyl group can influence the packing and porosity of the resulting polymeric material.

Utilization in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of different but structurally related molecules, which can then be screened for biological activity. The well-defined reactive sites of this compound make it an excellent scaffold for the generation of chemical libraries.

Design of Chemical Libraries for High-Throughput Screening

The design of chemical libraries for high-throughput screening (HTS) aims to maximize molecular diversity to increase the probability of identifying "hit" compounds with desired biological activity. This compound can serve as the central core of a library, with diversity being introduced by reacting the amino and carboxylic acid groups with a variety of building blocks.

A similar approach has been successfully demonstrated with 3-amino-5-hydroxybenzoic acid, where a non-peptide library of 2001 compounds was prepared using solid-phase techniques. nih.gov In this strategy, the benzoic acid served as the attachment point to a resin, while the amino and hydroxy groups were variably substituted. nih.gov This "split/combine" method allows for the efficient generation of a large number of unique compounds. nih.gov A similar strategy could be employed with this compound, where the carboxylic acid is anchored to a solid support, and the amino group is reacted with a diverse set of reagents.

The following table illustrates a hypothetical library design based on this compound:

| Scaffold | R1 (at Amino Group) | R2 (at Carboxylic Acid) |

| This compound | Acyl chlorides | Alcohols (for esterification) |

| Sulfonyl chlorides | Amines (for amidation) | |

| Aldehydes (reductive amination) | ||

| Isocyanates |

Solid-Phase and Solution-Phase Parallel Synthesis Methodologies

Both solid-phase and solution-phase synthesis methodologies can be employed for the construction of libraries based on this compound.

Solid-Phase Synthesis: In solid-phase synthesis, the this compound scaffold is covalently attached to an insoluble polymer support (resin), typically via the carboxylic acid group. nih.govyoutube.com Subsequent reactions are carried out on the immobilized compound, and excess reagents and by-products are easily removed by washing the resin. youtube.com This simplifies the purification process and allows for the use of excess reagents to drive reactions to completion. After the desired sequence of reactions, the final product is cleaved from the resin. The split/combine strategy is particularly well-suited for solid-phase synthesis, enabling the creation of large "one-bead, one-compound" libraries. researchgate.net

Solution-Phase Parallel Synthesis: In solution-phase parallel synthesis, reactions are carried out in solution, but in a parallel fashion in an array of separate reaction vessels (e.g., in a 96-well plate). While purification can be more challenging than in solid-phase synthesis, modern techniques such as liquid-liquid extraction, solid-phase extraction (SPE), and preparative chromatography have made solution-phase library synthesis a viable and often preferred method. For certain reaction types, solution-phase synthesis can be advantageous, offering a wider range of compatible chemistries and easier reaction monitoring. A study comparing solid-phase and solution-phase parallel synthesis for a different class of compounds found that the solution-phase approach, in that case, yielded products in higher yields and purity. nih.gov

The choice between solid-phase and solution-phase synthesis depends on the specific goals of the library synthesis, the nature of the chemical reactions involved, and the desired scale of production.

| Synthesis Method | Advantages | Disadvantages |

| Solid-Phase Synthesis | Simplified purification, use of excess reagents, automation-friendly. youtube.com | Requires attachment to and cleavage from a solid support, potential for solid-phase-related reaction issues. |

| Solution-Phase Synthesis | Wider range of reaction compatibility, easier reaction monitoring, no need for linker strategies. nih.gov | More complex purification, potential for lower yields if purification is difficult. |

Computational and Theoretical Chemistry Studies of 3 Amino 4 Isopropylbenzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods provide a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-amino-4-isopropylbenzoic acid, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(2d,2p)), could be employed to determine a variety of molecular and electronic properties. mdpi.com

These calculations would yield the optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT is instrumental in calculating electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The MEP, for instance, can help identify regions of the molecule that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). mdpi.com

Studies on other substituted benzoic acids have successfully used DFT to correlate calculated properties with experimental observations like acidity (pKa). researchgate.net For this compound, DFT could predict its gas-phase acidity and provide insights into how the amino and isopropyl substituents modulate the acidity of the carboxylic acid group. mdpi.com

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Value | Significance |

|---|---|---|

| Total Energy | -X Hartrees | Provides a baseline for comparing conformational stability. |

| Dipole Moment | Y Debye | Indicates the overall polarity of the molecule. |

| HOMO Energy | -Z eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -W eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | (Z-W) eV | An indicator of chemical reactivity and kinetic stability. |

| Predicted pKa | ~4-5 | Estimates the acidity of the carboxylic acid group. |

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds (the C-C bond of the isopropyl group and the C-COOH bond) in this compound means that it can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

By systematically rotating these bonds and performing energy calculations (often with DFT or other quantum methods), a potential energy surface (PES) can be generated. nih.gov This landscape reveals the low-energy, and therefore more populated, conformations of the molecule. The results of such an analysis are crucial for understanding the molecule's behavior in different environments and its ability to interact with biological targets. Studies on other aminobenzoic acids have shown that the relative positions of the functional groups significantly influence the preferred conformations and protonation sites. nih.gov

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules like solvents or in a crystal lattice. researchgate.net

Solvent Effects and Solution-Phase Behavior

MD simulations can model how this compound behaves in different solvents. By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, DMSO), one can observe its solvation and dynamic behavior. ucl.ac.ukderpharmachemica.com

These simulations can provide information on the formation of hydrogen bonds between the amino and carboxylic acid groups of the molecule and the solvent. They can also reveal the tendency of this compound molecules to aggregate in solution, a phenomenon that is important for understanding crystallization processes. ucl.ac.uk The choice of solvent can significantly influence the self-association of benzoic acid derivatives, with some solvents promoting the formation of hydrogen-bonded dimers. acs.org

Non-Covalent Interactions and Crystal Packing Motifs

In the solid state, molecules arrange themselves into a crystal lattice, a process driven by non-covalent interactions. MD simulations, in conjunction with crystal structure prediction methods, can be used to explore possible crystal packing arrangements for this compound.

These simulations can identify the key intermolecular interactions, such as hydrogen bonds between the carboxylic acid and amino groups of neighboring molecules, and van der Waals interactions involving the isopropyl group and the benzene (B151609) ring. nih.govresearchgate.net Understanding the crystal packing is important for predicting the physical properties of the solid material, such as its melting point and solubility. For many benzoic acid derivatives, the formation of centrosymmetric dimers via hydrogen bonds between the carboxylic acid groups is a common packing motif. researchgate.net

Predictive Modeling for Reactivity and Synthetic Design

Computational models can also be used to predict the reactivity of this compound and to guide its synthesis.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govacs.org For a series of benzoic acid derivatives, QSAR models have been developed to predict their antimicrobial activity or inhibitory effects on enzymes. dergipark.org.trnih.gov

By calculating various molecular descriptors for this compound (such as electronic, steric, and lipophilic parameters), it would be possible to use existing QSAR models to predict its potential biological activities. nih.gov These predictions can help in prioritizing it for further experimental testing.

Furthermore, computational models can aid in synthetic design by predicting the outcomes of chemical reactions. For example, by calculating the reactivity indices (like Fukui functions) derived from DFT, one can predict the most likely sites for electrophilic or nucleophilic attack on the molecule, thus guiding the choice of reagents and reaction conditions for its further derivatization. mdpi.com

Reaction Pathway Predictions and Mechanistic Insights

Computational chemistry provides a framework for predicting the most likely pathways for chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby elucidating the detailed mechanism.

Density Functional Theory (DFT) in Mechanistic Studies:

A primary tool for this type of investigation is Density Functional Theory (DFT). DFT calculations can be used to determine the geometries of reactants, products, and transition states, as well as their relative energies. For instance, in studying the synthesis of aminobenzoic acid derivatives, DFT can help in understanding the energetics of different synthetic routes. researchgate.netajrconline.org For the functionalization of this compound, such as in acylation or alkylation reactions at the amino group, DFT calculations could predict the activation energies for different reagents, helping to select the most efficient synthetic strategy.

Illustrative Data for a Hypothetical Reaction Pathway Analysis:

Should a computational study be performed on, for example, the N-acetylation of this compound, the following table illustrates the type of data that could be generated.

| Structure | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants (this compound + acetyl chloride) | B3LYP/6-311++G(d,p) | 0.00 | - |

| Transition State 1 | B3LYP/6-311++G(d,p) | +15.2 | Formation of N-C bond |

| Intermediate | B3LYP/6-311++G(d,p) | -5.8 | Tetrahedral intermediate |

| Transition State 2 | B3LYP/6-311++G(d,p) | +8.5 | Cleavage of C-Cl bond |

| Products (N-acetyl-3-amino-4-isopropylbenzoic acid + HCl) | B3LYP/6-311++G(d,p) | -20.1 | - |

This table is for illustrative purposes only and does not represent published data.

Solvent Effects and Catalysis:

Furthermore, computational models can incorporate the effects of solvents on the reaction pathway, which is crucial for comparing theoretical predictions with experimental results conducted in solution. The role of catalysts can also be modeled to understand how they lower the activation energy and alter the reaction mechanism. For reactions involving aminobenzoic acids, understanding the protonation states of the amino and carboxylic acid groups is critical, and computational methods can predict pKa values to shed light on their reactivity under different pH conditions. nih.govacs.org

Computational Screening for Novel Derivatives

Computational screening, also known as virtual screening, is a powerful technique for identifying new derivatives of a lead compound with desired properties. nih.gov This is particularly relevant in drug discovery and materials science. For this compound, virtual screening could be employed to discover derivatives with enhanced biological activity or novel material properties.

Structure-Based and Ligand-Based Virtual Screening:

The process can be broadly categorized into structure-based and ligand-based approaches. If the biological target of this compound is known, structure-based virtual screening can be used. This involves docking a library of virtual derivatives into the binding site of the target protein to predict their binding affinity. nih.gov In the absence of a known target structure, ligand-based methods can be used. These methods rely on the principle that similar molecules often have similar properties. A library of compounds can be screened for similarity to the parent molecule, this compound.

Quantitative Structure-Activity Relationship (QSAR):

Another important tool is the Quantitative Structure-Activity Relationship (QSAR) analysis. By building a statistical model that correlates the structural features of a set of known aminobenzoic acid derivatives with their experimental activity, it is possible to predict the activity of new, unsynthesized derivatives. mdpi.com This can significantly expedite the discovery of novel compounds with enhanced properties.

Illustrative Data for a Hypothetical Virtual Screening Study:

The following table illustrates the potential output of a virtual screening study to identify derivatives of this compound with improved binding affinity to a hypothetical enzyme target.

| Derivative | Modification | Docking Score (kcal/mol) | Predicted Key Interactions |

| Lead Compound | - | -7.5 | H-bond with Ser24, Pi-stacking with Phe87 |

| Derivative 1 | Addition of a hydroxyl group to the isopropyl moiety | -8.2 | Additional H-bond with Glu56 |

| Derivative 2 | Replacement of the amino group with a nitro group | -6.1 | Loss of H-bond with Ser24 |

| Derivative 3 | Addition of a methyl group to the amino group | -7.8 | Enhanced hydrophobic interaction |

This table is for illustrative purposes only and does not represent published data.

Through these computational approaches, researchers can rationally design and prioritize the synthesis of novel derivatives of this compound, saving considerable time and resources in the laboratory.

Analytical Methodologies for the Characterization and Quantification of 3 Amino 4 Isopropylbenzoic Acid

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 3-Amino-4-isopropylbenzoic acid by probing the interactions of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are utilized to confirm the positions of the amino, isopropyl, and carboxylic acid groups on the benzene (B151609) ring.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons provide information about their local electronic environment. For instance, the protons of the isopropyl group's two methyls typically appear as a doublet, while the methine proton appears as a multiplet. The aromatic protons exhibit distinct splitting patterns and chemical shifts depending on their position relative to the electron-donating amino group and the electron-withdrawing carboxylic acid group.

¹³C NMR spectroscopy provides insights into the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. For example, the carbon atom attached to the carboxylic acid group will have a characteristic downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on general principles and data from analogous compounds. Actual experimental values may vary.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | -COOH | ~10-13 |

| Aromatic CH | ~6.5-8.0 | |

| -NH₂ | ~3.5-5.0 | |

| Isopropyl CH(CH₃)₂ | ~1.2 (d), ~3.0 (sept) | |

| ¹³C | -COOH | ~165-175 |

| Aromatic C | ~110-150 | |

| Isopropyl C(CH₃)₂ | ~34 | |

| Isopropyl (CH₃)₂ | ~24 |

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can aid in structural confirmation. When subjected to ionization, the molecule will form a molecular ion (M⁺), and its mass-to-charge ratio (m/z) will correspond to the molecular weight of the compound (179.22 g/mol ). myskinrecipes.com

Subsequent fragmentation of the molecular ion provides structural information. Common fragmentation pathways for benzoic acid derivatives include the loss of the carboxylic acid group (as COOH or CO₂) and cleavages related to the alkyl substituent. For this compound, expected fragmentation could involve the loss of a methyl group (CH₃) from the isopropyl moiety or the loss of the entire isopropyl group. The NIST WebBook provides mass spectral data for related compounds like 3-aminobenzoic acid and 4-aminobenzoic acid, which can serve as a reference for predicting the fragmentation of the title compound. nist.govnist.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within the this compound molecule. researchgate.netcore.ac.uk

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. Key characteristic absorption bands for this compound would include:

O-H stretch from the carboxylic acid, typically a broad band in the range of 2500-3300 cm⁻¹. docbrown.info

N-H stretch from the amino group, usually appearing as two bands in the 3300-3500 cm⁻¹ region.

C=O stretch from the carboxylic acid, a strong absorption around 1680-1710 cm⁻¹.

C-N stretch from the amino group, in the 1250-1350 cm⁻¹ range.

C-H stretches from the aromatic ring and the isopropyl group.

Raman spectroscopy, which measures the inelastic scattering of light, is particularly useful for observing non-polar bonds and symmetric vibrations. researchgate.netnih.gov For this compound, Raman spectroscopy would be effective in identifying the vibrations of the benzene ring and the C-C bonds of the isopropyl group.

Theoretical and experimental studies on aminobenzoic acid isomers have shown how the position of the amino group influences the vibrational spectra. researchgate.netdaneshyari.com These studies provide a basis for interpreting the IR and Raman spectra of this compound.

Table 2: Characteristic Infrared Absorption Frequencies for this compound This table presents expected ranges for characteristic functional group vibrations.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amino | 3300-3500 | Medium |

| O-H Stretch | Carboxylic Acid | 2500-3300 | Broad, Strong |

| C-H Stretch | Aromatic | 3000-3100 | Medium-Weak |

| C-H Stretch | Aliphatic (Isopropyl) | 2850-2970 | Medium |

| C=O Stretch | Carboxylic Acid | 1680-1710 | Strong |

| C=C Stretch | Aromatic | 1450-1600 | Medium |

| C-N Stretch | Amino | 1250-1350 | Medium |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for its quantitative analysis. helixchrom.com Reversed-phase HPLC, using a C18 column, is a common approach. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

The retention time of this compound is influenced by the hydrophobicity imparted by the isopropyl group and the ionic nature of the amino and carboxylic acid groups. The pH of the mobile phase is a critical parameter, as it affects the ionization state of the analyte and thus its retention characteristics. UV detection is commonly used for quantification, with the detection wavelength chosen based on the UV absorbance spectrum of the compound. google.com For complex matrices, LC-MS/MS can be used for more selective and sensitive quantification.

Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective for separating isomers of aminobenzoic acids. helixchrom.comsielc.com This technique can exploit subtle differences in the hydrophobic and ionic properties of the molecules to achieve enhanced resolution. helixchrom.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is suitable for the analysis of volatile compounds. Since this compound itself has a relatively high boiling point and is polar, it is not directly amenable to GC analysis. However, it can be analyzed by GC after derivatization to a more volatile form.

Derivatization methods such as esterification of the carboxylic acid group and/or silylation of the amino and carboxylic acid groups can be employed. mdpi.com For example, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) would convert the polar functional groups into non-polar silyl (B83357) ethers and esters, making the molecule suitable for GC analysis. mdpi.com The choice of derivatization reagent and reaction conditions is crucial for achieving complete and reproducible derivatization.

GC coupled with a mass spectrometer (GC-MS) allows for both the separation and identification of the derivatized this compound, providing a high degree of confidence in the analytical results. mdpi.com

Mixed-Mode Chromatography for Isomer Separation

The separation of positional isomers of substituted benzoic acids, such as this compound, presents a significant analytical challenge. Traditional reversed-phase high-performance liquid chromatography (HPLC) often fails to provide adequate resolution for these closely related compounds due to their similar hydrophobicity. Mixed-mode chromatography (MMC) has emerged as a powerful technique to overcome this limitation by utilizing a stationary phase with both reversed-phase and ion-exchange functionalities.

Several studies have demonstrated the successful separation of aminobenzoic acid isomers using mixed-mode HPLC columns. For instance, baseline separation of 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid has been achieved in under 10 minutes using a reversed-phase/cation-exchange column. helixchrom.com The retention time in mixed-mode chromatography can be finely tuned by adjusting the mobile phase composition, including the organic solvent content (typically acetonitrile), buffer concentration, and pH. helixchrom.com

Core-shell technology in mixed-mode columns further enhances separation efficiency by providing sharper peaks and faster analysis times. helixchrom.com These methods are generally compatible with UV detection, as the aromatic ring of the benzoic acid derivatives provides strong chromophores. helixchrom.comhelixchrom.com

Table 1: Exemplar HPLC Conditions for Aminobenzoic Acid Isomer Separation using Mixed-Mode Chromatography

| Parameter | Condition |

| Column | Primesep 100 (reversed-phase/cation-exchange) |

| Mobile Phase | Acetonitrile and a buffer solution (e.g., with phosphoric acid) |

| Detection | UV |

| Principle | Separation based on both hydrophobic and cation-exchange interactions. |

This table presents a general example of conditions used for separating aminobenzoic acid isomers and serves as a starting point for developing a specific method for this compound.

Other Quantitative Analytical Techniques in Research Settings

Beyond isomer separation, the sensitive and accurate quantification of this compound in various matrices is often required in research settings. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly effective technique for this purpose, offering excellent selectivity and low limits of detection.

In a typical LC-MS/MS workflow, the sample containing this compound would first undergo a sample preparation step to remove interfering matrix components. This can involve techniques such as liquid-liquid extraction or solid-phase extraction. The extract is then injected into the LC system for chromatographic separation, which is often performed using a C18 or a mixed-mode column.

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically operating in positive ion mode to protonate the amino group. In the tandem mass spectrometer, specific precursor-to-product ion transitions are monitored in a process known as multiple reaction monitoring (MRM). This highly selective detection method minimizes background noise and allows for accurate quantification even at very low concentrations.

For instance, a study on a related compound, 4-acetamidobenzoic acid, utilized LC-MS/MS with ESI in positive mode to achieve a limit of quantitation of 10 ng/mL in biological samples. nih.gov The development of such a method would involve optimizing the mobile phase, which often consists of acetonitrile and water with an acidic modifier like formic acid or acetic acid to ensure efficient ionization. nih.govvu.edu.au The use of an isotopically labeled internal standard, such as a deuterated version of this compound, is highly recommended to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the quantification.

Table 2: General Parameters for a Quantitative LC-MS/MS Method

| Parameter | Description |

| Sample Preparation | Liquid-Liquid Extraction or Solid-Phase Extraction |

| Chromatography | HPLC or UHPLC with a C18 or Mixed-Mode Column |

| Mobile Phase | A gradient of acetonitrile and water with a formic or acetic acid modifier |

| Ionization | Electrospray Ionization (ESI) in Positive Mode |

| Detection | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) |

| Internal Standard | Isotopically labeled analog of the analyte |

This table outlines the general components of a quantitative LC-MS/MS method that could be adapted for the analysis of this compound in research settings.

Future Research Directions and Emerging Paradigms for 3 Amino 4 Isopropylbenzoic Acid

Exploration of Unconventional Synthetic Pathways

The traditional synthesis of aminobenzoic acids often relies on multi-step processes that can be inefficient and generate significant waste. Future research is increasingly focused on developing more sustainable and elegant synthetic routes to 3-Amino-4-isopropylbenzoic acid and its derivatives.

One of the most promising areas is the application of C-H activation strategies. nih.govyoutube.com This approach allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules but typically unreactive. nih.gov By employing transition metal catalysts, it may be possible to selectively introduce the amino or isopropyl groups onto a benzoic acid scaffold, or construct the aromatic ring itself from simpler precursors in fewer steps. nih.govyoutube.com This would represent a significant leap in synthetic efficiency, reducing the need for protecting groups and lengthy reaction sequences. nih.gov

Biocatalysis presents another green and highly selective alternative. nih.gov The use of enzymes to carry out specific chemical transformations is a rapidly growing field. nih.gov Researchers are exploring the use of engineered enzymes, such as N-methyl amino acid dehydrogenases, for the asymmetric synthesis of N-alkylated amino acids. nih.gov It is conceivable that a bespoke enzyme could be developed to catalyze the amination or isopropylation of a suitable benzoic acid precursor, offering high yields and stereoselectivity under mild reaction conditions. nih.gov

Furthermore, continuous flow synthesis offers a scalable and efficient platform for the production of fine chemicals. researchgate.net This technology allows for precise control over reaction parameters, leading to improved yields, safety, and product purity. The synthesis of β-amino acids from protected α-amino acids has been demonstrated using flow chemistry, highlighting its potential for the synthesis of complex amino acid derivatives. researchgate.net

Integration into Advanced Functional Materials and Supramolecular Chemistry

The unique structural features of this compound, namely the presence of a carboxylic acid, an amino group, and a hydrophobic isopropyl group, make it an attractive building block for the construction of advanced functional materials.

In the realm of polymers , this compound could be incorporated as a monomer to create novel polyamides or polyesters. The amino and carboxylic acid functionalities provide sites for polymerization, while the isopropyl group can be used to tune the physical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength. These polymers could find applications in areas ranging from high-performance plastics to drug delivery systems.

The ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it a prime candidate for use in supramolecular chemistry . It can self-assemble into well-defined nanostructures, or be used to construct more complex architectures such as metal-organic frameworks (MOFs) . MOFs are highly porous materials with a wide range of potential applications, including gas storage, catalysis, and sensing. The specific functional groups on the this compound ligand would dictate the properties of the resulting MOF.

Refined Computational Models for Enhanced Predictive Power

The development of sophisticated computational models is revolutionizing chemical research by allowing for the accurate prediction of molecular properties and reactivity. For this compound, these tools can provide invaluable insights that can guide future experimental work.

Density Functional Theory (DFT) calculations can be employed to study the electronic structure, geometry, and spectroscopic properties of the molecule. mdpi.comrsc.org This information can be used to predict its reactivity in various chemical reactions, as well as its interactions with other molecules. mdpi.comrsc.org For instance, DFT can be used to calculate the gas-phase acidity of substituted benzoic acids, which can provide insights into the effect of the amino and isopropyl groups on the acidity of the carboxylic acid. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop predictive models for the biological activity of this compound derivatives. chitkara.edu.innih.gov By correlating the structural features of a series of related compounds with their measured biological activity, it is possible to develop a mathematical model that can be used to predict the activity of new, untested compounds. chitkara.edu.innih.gov This can significantly accelerate the drug discovery process by allowing researchers to prioritize the synthesis of the most promising candidates. chitkara.edu.in

The table below summarizes the key research findings related to the future directions of this compound research.

| Research Area | Key Findings | Potential Applications |

| Unconventional Synthetic Pathways | C-H activation, biocatalysis, and flow chemistry offer more efficient and sustainable routes to aminobenzoic acids. nih.govyoutube.comnih.govresearchgate.net | Greener and more cost-effective manufacturing of pharmaceuticals and fine chemicals. |

| Advanced Functional Materials | The unique functional groups of this compound make it a versatile building block for polymers and supramolecular assemblies. | Development of novel materials with tailored properties for a wide range of applications. |

| Refined Computational Models | DFT and QSAR can be used to predict the properties and biological activity of this compound and its derivatives. mdpi.comrsc.orgchitkara.edu.innih.gov | Accelerated discovery and development of new drugs and functional materials. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.